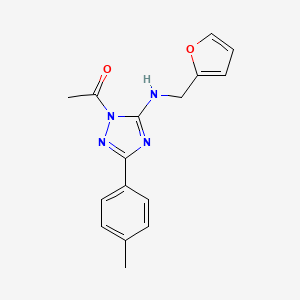
1-acetyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine
Vue d'ensemble
Description
1-acetyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. This compound has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science.
Mécanisme D'action
The exact mechanism of action of 1-acetyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it has been proposed that this compound exerts its antitumor activity through the inhibition of DNA synthesis and cell division. Furthermore, it has been suggested that the antifungal and antibacterial activities of this compound are due to its ability to disrupt the cell membrane of the target organism.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine can induce apoptosis in cancer cells. Furthermore, this compound has been found to have anti-inflammatory and analgesic effects in animal models. In addition, it has been reported to have low toxicity and good bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-acetyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine in lab experiments include its broad-spectrum activity against various organisms and its low toxicity. However, the limitations of using this compound include its limited solubility in water and its potential to interact with other compounds in the experimental system.
Orientations Futures
There are several future directions for the research on 1-acetyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine. One direction is to further investigate the mechanism of action of this compound in order to develop more effective therapeutic strategies. Another direction is to explore the potential applications of this compound in material science, such as in the development of new polymers and coatings. Additionally, further research is needed to evaluate the environmental impact of this compound as a potential agricultural chemical.
Applications De Recherche Scientifique
1-acetyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor, antifungal, and antibacterial activities. In addition, this compound has been found to have potential as an anti-inflammatory and analgesic agent. Furthermore, 1-acetyl-N-(2-furylmethyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has been studied for its potential applications in agricultural chemistry as a fungicide and insecticide.
Propriétés
IUPAC Name |
1-[5-(furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-5-7-13(8-6-11)15-18-16(20(19-15)12(2)21)17-10-14-4-3-9-22-14/h3-9H,10H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSPJQSQIPQCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CO3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



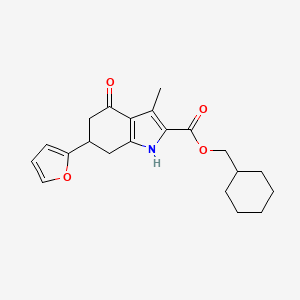
![1-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4189113.png)

![N-benzyl-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4189119.png)

![(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4189134.png)
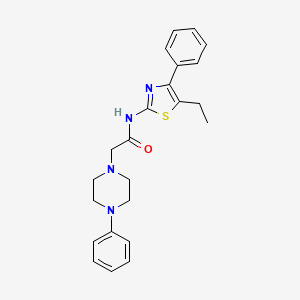
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B4189163.png)
![6-amino-4-{4-[(2-chloro-4-fluorophenoxy)methyl]-2-thienyl}-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4189170.png)
![4-methoxy-N-{1-methyl-2-[2-(propionylamino)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4189179.png)
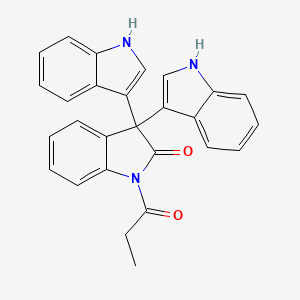
![N-[1-(4-methoxyphenyl)ethyl]-2-(5,6,7,8-tetrahydro-2-naphthalenyl)acetamide](/img/structure/B4189183.png)
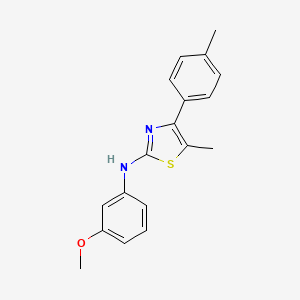
![N-1,3-benzodioxol-5-yl-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4189203.png)